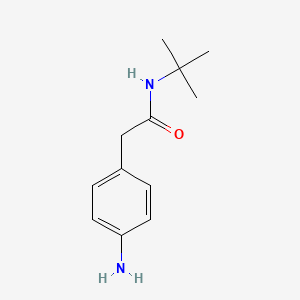

2-(4-aminophenyl)-N-tert-butylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

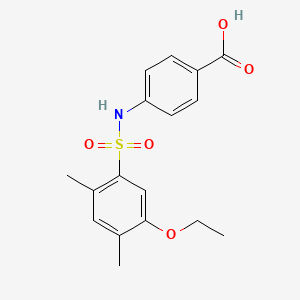

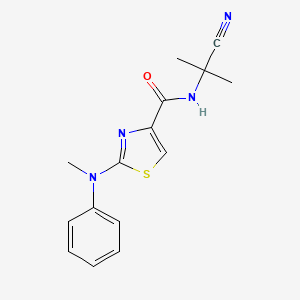

2-(4-Aminophenyl)-N-tert-butylacetamide (2-APB) is an organic compound with a molecular formula of C13H19N3O. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. 2-APB is a member of the family of aminophenyl acetamides and is used as a building block in organic synthesis. 2-APB has been studied extensively in the scientific community due to its unique chemical and physical properties, as well as its potential applications in various areas of research.

Aplicaciones Científicas De Investigación

Photocatalytic Degradation Studies

The compound is involved in photocatalytic degradation studies. For instance, in the degradation of salbutamol, a pharmaceutical agent, using titanium dioxide as a photocatalyst under simulated solar irradiation, various intermediate compounds like 2-(tert-butylamino)-acetic acid are formed, indicating the compound's role in the breakdown process (Sakkas et al., 2007).

Neuroprotective Antioxidant Development

The compound has been used in the development of neuroprotective antioxidants. A "mix-and-match" drug design approach was utilized, incorporating elements like radical scavenger moieties into existing drug frameworks, showing potential in treating neurodegenerative conditions (Kenche et al., 2013).

Capillary Gas Chromatography Applications

It has applications in capillary gas chromatography for the determination of catecholamine metabolites and serotonin metabolite estimation in urine. This method aids in the diagnosis of diseases characterized by increased urinary excretion of metabolites originating from the metabolism of tyrosine and tryptophan (Muskiet et al., 1981).

FTIR Spectroscopic Studies

The compound is used in Fourier-transform infrared spectroscopy (FTIR) studies to investigate hydrogen bonding and solvent-induced frequency shifts. This research aids in understanding the molecular interactions and the behavior of the compound in various solvents (Jovic et al., 2013).

Synthesis of Bioactive Molecules

It is used in the synthesis of bioactive molecules like indoles and triketones, demonstrating the compound's versatility in creating pharmacologically active structures (Butin et al., 2008).

Chiral Auxiliary in Anesthetic Drug Synthesis

The compound plays a role as a chiral auxiliary in the synthesis of anesthetic drugs like (S)-ketamine. This involves complex chemical processes, indicating the compound’s importance in drug synthesis (Gohari et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as substituted benzothiazoles, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Studies on similar compounds suggest a membrane perturbing as well as intracellular mode of action . These compounds may interact with the bacterial cell membrane, leading to its permeabilization and subsequent cell death .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

A study on a similar compound suggests that it can be metabolized by n-oxidation and n-acetylation .

Result of Action

Similar compounds have been found to exhibit potent antibacterial activity, suggesting that this compound may also have a significant inhibitory effect on bacterial growth .

Propiedades

IUPAC Name |

2-(4-aminophenyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIHUFHYSBSZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenyl)-N-tert-butylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)